2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18327820
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O |
|---|---|
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11ClN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3 |
| Standard InChI Key | HZURJTFCXSQOJX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key structural features of 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine include:
-
A 3-chlorophenyl group at position 2, which enhances lipophilicity and potential binding affinity to hydrophobic enzyme pockets .
-
A methoxy group at position 6, contributing electron-donating effects that may modulate electronic interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.70 g/mol | |
| Density | 1.27 ± 0.1 g/cm³ (predicted) | |
| pKa | 6.03 ± 0.50 (predicted) | |
| Solubility | Not experimentally determined |
The compound’s predicted density and pKa suggest moderate hydrophobicity, aligning with its potential for blood-brain barrier penetration in CNS applications .
Synthetic Methodologies
Groebke-Blackburn-Bienaymé Reaction
A versatile approach for imidazo[1,2-a]pyridine synthesis involves the Groebke reaction, which condenses 2-aminopyridines, aldehydes, and isocyanides. For 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine, this method could utilize:
-
2-Amino-5-methoxypyridine as the aminopyridine precursor.
-
3-Chlorobenzaldehyde to introduce the aryl substituent.
-
tert-Butyl isocyanide or similar isocyanides to form the imidazole ring .
This one-pot reaction typically proceeds under microwave irradiation or conventional heating, with yields ranging from 13% to 83% depending on substituents .
Solvent-Free Synthesis
Recent advances emphasize eco-friendly methods. A solvent-free protocol using α-bromoacetophenone derivatives and 2-aminopyridines has been reported for analogous compounds . For this compound, the reaction might proceed as:
This method avoids toxic solvents and reduces purification steps, aligning with green chemistry principles .
Biological Activities and Mechanisms
While direct studies on 2-(3-chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine are sparse, structurally related imidazo[1,2-a]pyridines exhibit notable bioactivities:
Cholinesterase Inhibition
Imidazo[1,2-a]pyridines with methoxy and halogenated aryl groups show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, compound 2j (3,4-dichlorophenyl analog) exhibits against BChE, attributed to halogen bonding with the enzyme’s acyl pocket .
Antimicrobial Activity
Methoxy-substituted derivatives display broad-spectrum antimicrobial effects. A related compound, 6-methoxy-2-phenylimidazo[1,2-a]pyridine, inhibits Mycobacterium tuberculosis with .
Comparative Analysis with Analogues
Table 2: Bioactivity of Selected Imidazo[1,2-a]pyridines
| Compound | Substituents | Activity () | Target |
|---|---|---|---|
| 2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine | 3-Cl-Ph, 6-OMe | Not reported | Hypothetical |
| Zolpidem | 2-(4-Methylphenyl), 6-OMe | 89 nM (GABA_A receptor) | Insomnia |
| Olprinone | 6-Methoxy, 2-methyl | 0.3 μM (PDE3 inhibitor) | Heart failure |
| 2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine | 2-Cl-Ph, 6-Me | 4.4 μM (HIV-1 RT) | Antiviral |
The methoxy group in position 6 enhances metabolic stability compared to methyl or hydrogen substituents, as seen in Zolpidem .
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure variants, which are critical for CNS applications .
-
Biological Screening: Prioritize assays for antiviral (e.g., HIV, SARS-CoV-2), antimicrobial (e.g., M. tuberculosis), and neurodegenerative (e.g., AChE/BChE) targets .
-
Computational Studies: Molecular dynamics simulations to predict binding modes with viral proteases or neurotransmitter receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume